molecular formula C22H19NO5S3 B2713851 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide CAS No. 877817-11-3

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide

Cat. No. B2713851
CAS RN: 877817-11-3
M. Wt: 473.58
InChI Key: JBUOVAWIHKQLRK-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide, also known as TAK-715, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyridine derivatives, such as the one , play a crucial role in medicinal chemistry. They are building blocks for various drug molecules. Amides, which are common functional groups, can be easily synthesized and have remarkable applications. Some notable areas include:

Antiviral Properties

The compound 2,5-dimethyl-N-[(2-(benzyl)thio]ethyl)furan-3-carboxamide has demonstrated micromolar potency against the H5N1 virus. Further research could explore similar antiviral applications for our compound .

Thiophene-Based Analogues

Thiophene derivatives have fascinated scientists due to their potential as biologically active compounds. They play a vital role in medicinal chemistry, offering a variety of biological effects. Our compound’s thiophene moiety may contribute to its pharmacological properties .

Computational Studies and Molecular Docking

Density functional theory (DFT) calculations provide insights into the global reactivity and charge transfer properties of the compound. Additionally, molecular docking studies can help understand its binding interactions with specific molecular targets, such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Material Science and Crystallography

The crystal structure of the compound has been elucidated using single crystal X-ray diffraction. Techniques like Hirshfeld surface analysis (HSA) reveal intermolecular hydrogen bonding interactions. The compound’s electronic properties, including frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), can be explored .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S3/c24-30(25,22-9-5-15-29-22)21(20-8-4-14-28-20)16-23-31(26,27)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15,21,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOVAWIHKQLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide

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